molecular formula C19H23N7O6 B1682766 Tetrahydrofolic acid CAS No. 135-16-0

Tetrahydrofolic acid

Cat. No.: B1682766
CAS No.: 135-16-0
M. Wt: 445.4 g/mol
InChI Key: MSTNYGQPCMXVAQ-KIYNQFGBSA-N
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Description

Tetrahydrofolic acid (THF) is the biologically active, reduced form of folic acid (vitamin B₉), synthesized in humans via enzymatic reduction involving vitamins B₁₂, C, and biotin . As a central cofactor in one-carbon metabolism, THF facilitates the transfer of methyl, methylene, and formyl groups critical for:

  • Nucleotide synthesis: Purine and pyrimidine biosynthesis (e.g., thymidylate for DNA) .
  • Amino acid metabolism: Conversion of serine to glycine and homocysteine to methionine .
  • Cellular proliferation: Supports DNA replication and repair, particularly in rapidly dividing cells .

THF’s structure comprises a pteridine ring, p-aminobenzoic acid (PABA), and glutamic acid (Fig. 1). Its six ionizable groups (pKa range: -1.25 to 10.5) govern its reactivity and enzyme interactions . Unlike folic acid, THF is unstable in aqueous solutions but stabilizes upon binding to proteins or through chemical modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofolic acid can be synthesized by the reduction of folic acid. One method involves the use of potassium borohydride (KBH4) catalyzed by lead nitrate (Pb(NO3)2) in water. The reaction is carried out at an optimum temperature of 30°C for 4 hours, with a catalyst amount of 0.1 grams of lead nitrate and a mole ratio of 4:1 (potassium borohydride to folic acid) . Another method involves catalytic hydrogenation of folic acid using Raney nickel as a catalyst in a continuous flow system, achieving high conversion rates and selectivity .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of folic acid. This process uses readily available reagents and is cost-effective. The continuous flow technology with Raney nickel as a catalyst is preferred for large-scale production due to its efficiency and high yield .

Scientific Research Applications

Tetrahydrofolic acid (THFA), also known as tetrahydrofolate, is a derivative of folic acid and the biologically active form of folate found in serum . It functions as a crucial coenzyme in various biochemical reactions, particularly in the synthesis of amino acids and nucleic acids . THFA plays a vital role as a carrier molecule for single-carbon moieties, such as methyl, methylene, methenyl, formyl, or formimino groups, which are essential for DNA synthesis .

Research Findings

Research has explored the effects of folic acid and its metabolite, 5-methyl-tetrahydrofolic acid (5-MTHF), on vascular function . Intravenous infusion of 5-MTHF has been shown to improve nitric oxide bioavailability, enhance endothelial nitric oxide synthase (eNOS) coupling, and reduce vascular superoxide in blood vessels .

Studies have also investigated the impact of unmetabolized folic acid (UFA) and 5-methyl-tetrahydrofolate (mF) on colorectal adenoma risk . While no overall association was found between plasma mF or UFA and adenoma risk, later follow-up showed a positive association between plasma mF and high-risk findings such as advanced or multiple adenomas .

Potential therapeutic applications

  • Antibacterial compounds Because bacteria produce this compound via dihydropteroate and humans do not have the enzymes to do this, molecules that shut down these enzymes are effective antibacterial compounds . Sulfonamide antibiotics competitively bind to dihydropteroate synthetase, which prevents the binding of 4-aminobenzoic acid (PABA), a precursor .
  • CRE treatment Trimethoprim-sulfamethoxazole inhibits the production of this compound and can be used to treat CRE (carbapenem-resistant enterobacteriaceae) .

Comparison with Similar Compounds

Structural and Functional Differences

Key folate derivatives and analogs are compared below (Table 1):

Table 1: Comparative Analysis of THF and Related Compounds

Compound Structural Modification Primary Role Stability Clinical Application References
THF Parent compound One-carbon carrier for DNA/RNA synthesis Unstable in solution Folate deficiency treatment
5-Formyl-THF (Leucovorin) Formyl group at N5 Bypasses DHFR inhibition High stability Methotrexate antidote
5,10-Methylene-THF Methylene bridge (N5–N10) Substrate for thymidylate synthase Stabilized by cyclodextrin DNA synthesis support
5-Methyl-THF Methyl group at N5 Methyl donor for homocysteine→methionine Stable storage form Cardiovascular health
5-Deaza-THF N5 replaced with carbon Inhibits GAR transformylase Variable Anticancer research

Key Research Findings

5-Formyl-THF (Leucovorin)

  • Mechanism : Rescues cells from methotrexate toxicity by providing reduced folate without requiring dihydrofolate reductase (DHFR) .
  • Clinical Use : Co-administered with high-dose methotrexate in cancer therapy to protect healthy cells .

5,10-Methylene-THF

  • Role in DNA Synthesis : Directly donates methyl groups for thymidylate production, a rate-limiting step in DNA replication .
  • Stability Enhancement : Cyclodextrin inclusion complexes improve aqueous stability, enabling parenteral formulations .

5-Methyl-THF

  • Circulating Form : Accounts for ~90% of folates in plasma; requires vitamin B₁₂ for methionine synthase activity .
  • Neurological Implications : Deficiency linked to elevated homocysteine and cardiovascular risks .

Physicochemical Properties of THF

Table 2: Ionization Profile of THF

Ionizable Group pKa Assignment
Amide group 10.5 N-terminal deprotonation
N5 (Ns) position 4.82 Protonation site
β-carboxyl group 4.8 Carboxyl dissociation
α-carboxyl group 3.5 Carboxyl dissociation
N1 position 1.24 Pyrimidine ring protonation
N10 position -1.25 Exocyclic N protonation

The acidic N10 position (-1.25 pKa) facilitates protonation in low-pH environments, influencing THF’s interaction with enzymes like thymidylate synthase .

Clinical and Research Implications

  • Antifolates : Methotrexate and sulfonamides (e.g., sulfadiazine) target folate metabolism by inhibiting DHFR or dihydropteroate synthetase, respectively .
  • Drug Design : Modifications at N5 (e.g., 5-formyl-THF) enhance stability, whereas substitutions at N10 or the pteridine ring (e.g., DDATHF) alter enzyme specificity .

Biological Activity

Tetrahydrofolic acid (THFA), the active form of folate, plays a critical role in various biological processes, particularly in nucleic acid and amino acid synthesis. This article provides a comprehensive overview of its biological activities, mechanisms of action, and clinical implications, supported by research findings and case studies.

Overview of this compound

Tetrahydrofolate is synthesized from dietary folate and is essential for several biochemical reactions. It serves as a coenzyme in the transfer of one-carbon units, which are vital for the synthesis of nucleotides and amino acids. The primary functions of THFA include:

  • Nucleotide Synthesis : THFA is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.
  • Amino Acid Metabolism : It participates in the interconversion of amino acids, particularly in the conversion of homocysteine to methionine.
  • Methylation Reactions : THFA is involved in methylation processes that regulate gene expression and DNA repair.

THFA functions through various enzymatic pathways:

  • Cofactor Role : It acts as a cofactor for enzymes such as methylenetetrahydrofolate reductase (MTHFR) and methionine synthase (MS), facilitating the transfer of methyl groups necessary for methionine synthesis from homocysteine .
  • Transport Mechanism : THFA is transported into cells via receptor-mediated endocytosis, ensuring its availability for cellular processes .
  • Enzymatic Interconversion : It undergoes transformations into various derivatives (e.g., 5,10-methylene-THF) that are differentially required for nucleotide and amino acid biosynthesis .

Case Studies

  • Pernicious Anemia : A study involving a 4-year-old boy with pernicious anemia demonstrated that treatment with vitamin B12 normalized urinary metabolites derived from THFA after initial deficiency symptoms were observed. This underscores the interrelationship between vitamin B12 and folate metabolism .
  • Pregnancy : Research assessing folic acid supplementation among pregnant women revealed that while awareness was low, those taking supplements showed no significant difference in serum levels of THFA compared to non-supplement users. This indicates potential gaps in dietary intake during pregnancy that could affect fetal development .

Research Findings

  • A study on colorectal adenomas indicated that high levels of unmetabolized folic acid correlated with increased risks of adenoma formation, suggesting that while THFA is beneficial, excessive supplementation may have adverse effects .
  • Another investigation highlighted how tetrahydrofolate levels can influence homocysteine concentrations, which are linked to cardiovascular health and neural tube defects during pregnancy .

Table 1: Functions and Mechanisms of this compound

FunctionMechanism of ActionClinical Relevance
Nucleotide SynthesisActs as a coenzyme in nucleotide biosynthesisEssential for DNA/RNA synthesis
Amino Acid InterconversionFacilitates conversion of homocysteine to methionineImportant for protein synthesis
MethylationInvolved in methylation reactionsRegulates gene expression

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTNYGQPCMXVAQ-KIYNQFGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70897520
Record name Tetrahydrofolic acid
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Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Tetrahydrofolic acid
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CAS No.

135-16-0
Record name Tetrahydrofolic acid
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Record name Tetrahydrofolic acid
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Record name N-[4-[[(2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid
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Record name TETRAHYDROFOLIC ACID
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